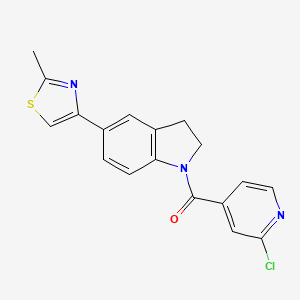

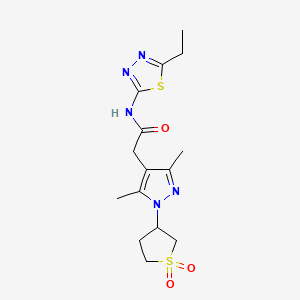

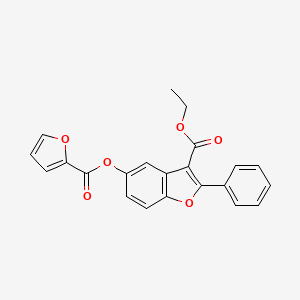

![molecular formula C15H23ClN2O5S B2896518 N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride CAS No. 97498-41-4](/img/structure/B2896518.png)

N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . In the case of aromatic sulfonamides, the fully optimized most stable conformers possess characteristic L-shape structure stabilized via intramolecular hydrogen bonding system of the N–H···N type .Scientific Research Applications

Antibacterial Applications

Sulfonamides, including the compound , have been widely recognized for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, a vitamin that bacteria need to grow . This compound could be explored for its efficacy against a range of bacterial infections, potentially offering a broad spectrum of antibacterial activity.

Anti-Carbonic Anhydrase Activity

The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues . Research into this compound’s anti-carbonic anhydrase activity could lead to new treatments for conditions like glaucoma, where reducing fluid production in the eye is beneficial.

Hypoglycemic Agent Development

Compounds with a sulfonamide moiety have been investigated for their role as hypoglycemic agents. They may act as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme that plays a role in glucose metabolism . This compound could be part of new therapeutic strategies for managing diabetes mellitus.

Thyroid Disorder Treatments

Sulfonamides can influence thyroid function, and their derivatives may be used to manage thyroiditis, an inflammation of the thyroid gland . The compound’s potential effects on thyroid hormone synthesis and metabolism warrant further investigation.

Diuretic Therapy

The sulfonamide group’s interference with renal carbonic anhydrases can lead to diuresis, the increased production of urine . This compound could be studied for its application in treating conditions that benefit from diuretic therapy, such as hypertension or heart failure.

Anti-Inflammatory Properties

Sulfonamides have demonstrated anti-inflammatory effects, which could be harnessed in the treatment of various inflammatory disorders . Research into the specific anti-inflammatory mechanisms of this compound could expand its therapeutic applications.

Environmental Toxicity Studies

Given the persistence of sulfonamides in the environment and their potential toxicity, this compound could be studied for its environmental impact . Understanding its biodegradability and interactions with ecosystems is crucial for assessing its safety profile.

Pharmacokinetic Profiling

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are essential for drug development . Studies could focus on its bioavailability and the optimization of its delivery to target tissues.

Safety and Hazards

While the specific safety and hazards of “N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” are not detailed in the retrieved papers, it’s important to note that sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes such as dipeptidyl peptidase-IV (DPP-4) and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including glucose metabolism and fluid balance .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

The inhibition of DPP-4 can affect the incretin pathway, which is involved in the regulation of insulin secretion . Similarly, the inhibition of carbonic anhydrase can impact various physiological processes, including respiration and the transport of carbon dioxide and oxygen .

Pharmacokinetics

They are well-absorbed in the gastrointestinal tract and widely distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For instance, the inhibition of DPP-4 can lead to increased insulin secretion, potentially helping to regulate blood glucose levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may affect the compound’s ability to bind to its targets or may alter its pharmacokinetic properties .

properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S.ClH/c18-23(19,16-4-1-5-17-6-8-20-9-7-17)13-2-3-14-15(12-13)22-11-10-21-14;/h2-3,12,16H,1,4-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQCVOYXBOVFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

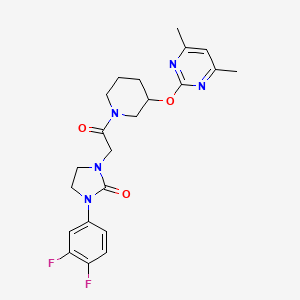

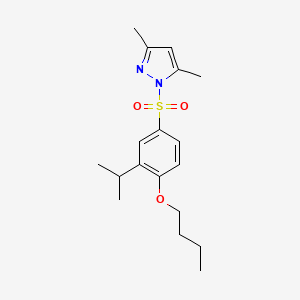

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

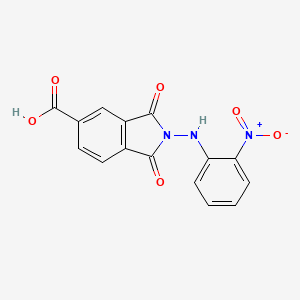

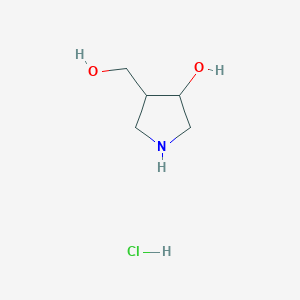

![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)

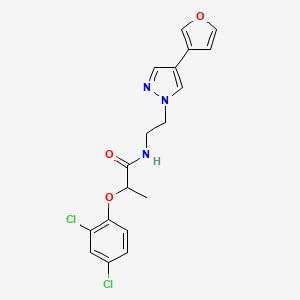

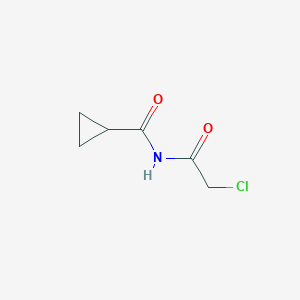

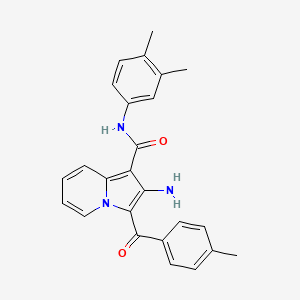

![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)